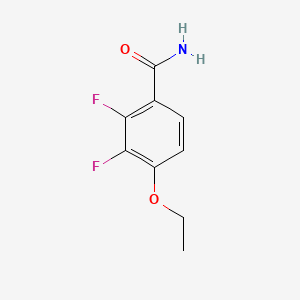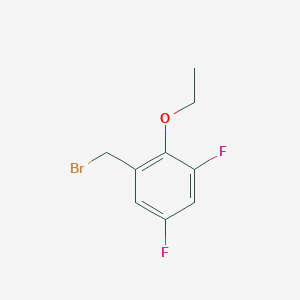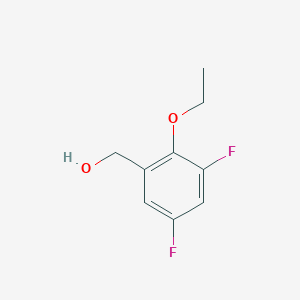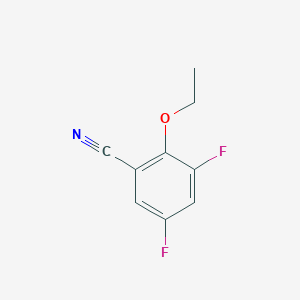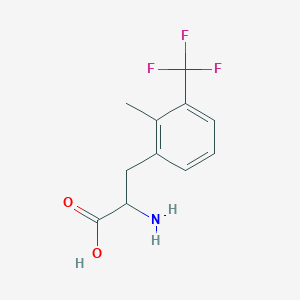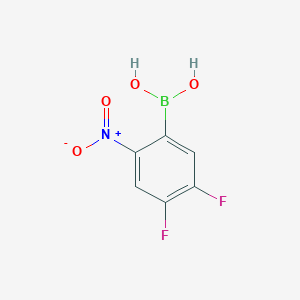
(4,5-Difluoro-2-nitrophenyl)boronic acid
説明
“(4,5-Difluoro-2-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 . It has an average mass of 202.908 Da and a monoisotopic mass of 203.020142 Da .
Molecular Structure Analysis
The molecular structure of “(4,5-Difluoro-2-nitrophenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be inferred from the name of the compound.
Chemical Reactions Analysis
Boronic acids, including “(4,5-Difluoro-2-nitrophenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Physical And Chemical Properties Analysis
“(4,5-Difluoro-2-nitrophenyl)boronic acid” has a density of 1.6±0.1 g/cm3, a boiling point of 374.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 128.7±5.0 cm3 .
科学的研究の応用
-
Suzuki-Miyaura Coupling
- This compound could potentially be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
- The method involves the reaction of an organoboron compound, such as “(4,5-Difluoro-2-nitrophenyl)boronic acid”, with an aryl or vinyl halide in the presence of a palladium catalyst .
- The outcome of this reaction is the formation of a new carbon-carbon bond, linking the two aryl groups together .
-
Synthesis of Fluorinated Biaryl Derivatives
- Another potential application is the synthesis of fluorinated biaryl derivatives . This could be achieved through a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- The method would involve reacting “(4,5-Difluoro-2-nitrophenyl)boronic acid” with the appropriate halide in the presence of a palladium catalyst .
- The outcome would be a fluorinated biaryl compound, which could have various applications in medicinal chemistry due to the unique properties of fluorine .
-
Protodeboronation
- Protodeboronation is a process where a boronic acid or boronic ester is converted into the corresponding hydrocarbon . This could potentially be used in the synthesis of various organic compounds .
- The method would involve reacting “(4,5-Difluoro-2-nitrophenyl)boronic acid” with a suitable reagent to remove the boronic acid group .
- The outcome would be the corresponding hydrocarbon, which could have various applications depending on the specific context and conditions of the experiment .
-
Ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings
- This compound could potentially be used in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of reaction used to synthesize various types of organic compounds .
- The method involves the reaction of an organoboron compound, such as “(4,5-Difluoro-2-nitrophenyl)boronic acid”, with an aryl or vinyl halide in the presence of a palladium catalyst .
- The outcome of this reaction is the formation of a new carbon-carbon bond, linking the two aryl groups together .
Safety And Hazards
特性
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNMXZHYNLNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675030 | |
| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-nitrophenyl)boronic acid | |
CAS RN |
1150114-59-2 | |
| Record name | B-(4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



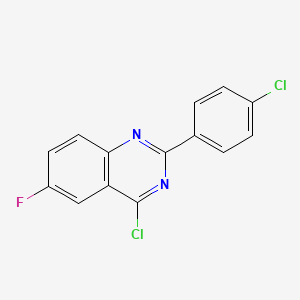
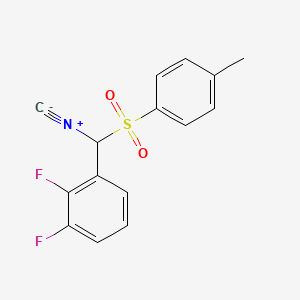
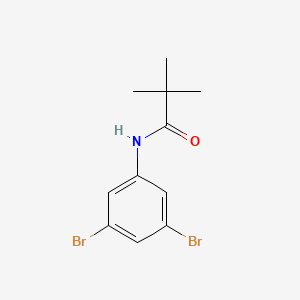
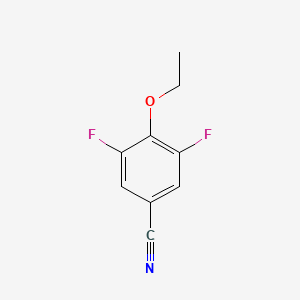
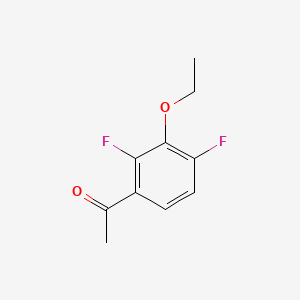
![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)
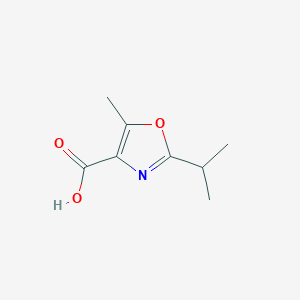
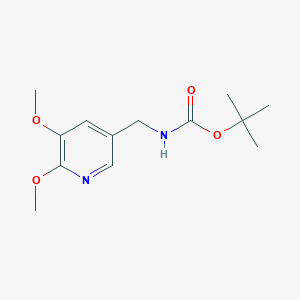
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
